molecular formula C15H12N2O B11717898 (NZ)-N-[(1H-indol-3-yl)methylidene]-N-oxidoanilinium

(NZ)-N-[(1H-indol-3-yl)methylidene]-N-oxidoanilinium

Cat. No.: B11717898
M. Wt: 236.27 g/mol
InChI Key: YIWOFXAYADWJRK-UHFFFAOYSA-N
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Description

(NZ)-N-[(1H-indol-3-yl)methylidene]-N-oxidoanilinium: is a compound that features an indole ring system, which is a significant heterocyclic structure in organic chemistry. Indole derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (NZ)-N-[(1H-indol-3-yl)methylidene]-N-oxidoanilinium typically involves the condensation of an indole derivative with an aniline derivative under specific reaction conditions. One common method is the reaction of 1H-indole-3-carbaldehyde with N-oxidoaniline in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.

    Substitution: The indole ring system allows for various substitution reactions, where different substituents can be introduced at specific positions on the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups such as halogens or nitro groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its indole ring system is a versatile scaffold for the development of new chemical entities.

Biology: In biological research, (NZ)-N-[(1H-indol-3-yl)methylidene]-N-oxidoanilinium is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.

Medicine: The compound’s derivatives are explored for their therapeutic potential. For instance, indole-based drugs are known to interact with various biological targets, including enzymes and receptors, which are crucial in disease pathways.

Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of (NZ)-N-[(1H-indol-3-yl)methylidene]-N-oxidoanilinium involves its interaction with molecular targets such as enzymes and receptors. The indole ring system allows the compound to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of receptor signaling pathways.

Comparison with Similar Compounds

    1H-Indole-3-carbaldehyde: A precursor in the synthesis of (NZ)-N-[(1H-indol-3-yl)methylidene]-N-oxidoanilinium.

    N-[(1H-indol-3-yl)methylidene]aniline: A similar compound without the N-oxide functionality.

    Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.

Uniqueness: The presence of the N-oxide functionality in this compound distinguishes it from other indole derivatives. This functional group can influence the compound’s reactivity and biological activity, making it a unique candidate for various applications.

Properties

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

N-(indol-3-ylidenemethyl)-N-phenylhydroxylamine

InChI

InChI=1S/C15H12N2O/c18-17(13-6-2-1-3-7-13)11-12-10-16-15-9-5-4-8-14(12)15/h1-11,18H

InChI Key

YIWOFXAYADWJRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C=C2C=NC3=CC=CC=C32)O

Origin of Product

United States

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